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Compound of Interest

Compound Name: N1-Phenylbenzene-1,3-diamine

Cat. No.: B186984 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for N-phenyl-m-

phenylenediamine, a crucial diamine derivative with applications in polymer science, dye

synthesis, and as an antioxidant. The following sections present its nuclear magnetic

resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with generalized

experimental protocols for these analytical techniques. This document is intended to serve as a

comprehensive resource for the characterization and analysis of this compound.

Spectroscopic Data Summary
The spectroscopic data for N-phenyl-m-phenylenediamine is summarized below. While

experimental data for Infrared Spectroscopy and Mass Spectrometry are available,

experimental ¹H and ¹³C NMR data are not readily found in public databases. Therefore,

predicted NMR data is provided to guide researchers in their analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Disclaimer: The following NMR data are predicted values obtained from computational software

and should be used as a reference for spectral interpretation. Experimental verification is

recommended.

Table 1: Predicted ¹H NMR Chemical Shifts for N-phenyl-m-phenylenediamine

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b186984?utm_src=pdf-interest
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b186984?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Chemical Shift (ppm) Multiplicity Assignment

~7.25 - 7.35 m Aromatic C-H (Phenyl group)

~7.10 - 7.20 t Aromatic C-H

~6.80 - 6.90 d Aromatic C-H

~6.60 - 6.70 d Aromatic C-H

~6.50 - 6.60 s Aromatic C-H

~5.5 (broad s) s N-H (Secondary amine)

~3.7 (broad s) s N-H₂ (Primary amine)

Solvent: CDCl₃

Table 2: Predicted ¹³C NMR Chemical Shifts for N-phenyl-m-phenylenediamine

Chemical Shift (ppm) Assignment

~148 Aromatic C-N (Primary amine)

~144 Aromatic C-N (Secondary amine)

~142 Aromatic C-N (Phenyl group)

~130 Aromatic C-H

~129 Aromatic C-H (Phenyl group)

~122 Aromatic C-H (Phenyl group)

~118 Aromatic C-H (Phenyl group)

~110 Aromatic C-H

~109 Aromatic C-H

~105 Aromatic C-H

Solvent: CDCl₃
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Infrared (IR) Spectroscopy
The key infrared absorption bands provide information about the functional groups present in

the molecule.

Table 3: Key IR Absorption Bands for N-phenyl-m-phenylenediamine[1]

Wavenumber (cm⁻¹) Intensity Assignment

3400 - 3200 Strong, Broad
N-H Stretching (Primary and

Secondary Amines)

3100 - 3000 Medium Aromatic C-H Stretching

1620 - 1580 Strong
N-H Bending (Primary Amine) /

C=C Aromatic Ring Stretching

1520 - 1470 Strong C=C Aromatic Ring Stretching

1340 - 1250 Strong
C-N Stretching (Aromatic

Amine)

900 - 675 Strong
Aromatic C-H Out-of-Plane

Bending

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of the compound.

Table 4: Mass Spectrometry Data for N-phenyl-m-phenylenediamine[2]
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m/z Relative Intensity (%) Assignment

184 100 Molecular Ion [M]⁺

183 ~80 [M-H]⁺

155 ~15 [M-NH₂-H]⁺

92 ~20 [C₆H₆N]⁺

77 ~15 [C₆H₅]⁺

Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of aromatic

amines like N-phenyl-m-phenylenediamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of the N-phenyl-m-phenylenediamine

sample in about 0.6-0.8 mL of a suitable deuterated solvent (e.g., chloroform-d (CDCl₃),

dimethyl sulfoxide-d₆ (DMSO-d₆)) in a clean, dry 5 mm NMR tube. A small amount of

tetramethylsilane (TMS) can be added as an internal reference (0 ppm).

Data Acquisition: Place the NMR tube in the spectrometer. Acquire ¹H and ¹³C NMR spectra

using standard pulse sequences. For ¹³C NMR, a proton-decoupled sequence is typically

used to simplify the spectrum.

Data Processing and Analysis: Process the raw data (Free Induction Decay - FID) by

applying a Fourier transform. Phase the resulting spectrum and perform baseline correction.

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the molecular

structure.[3][4][5][6]

Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation (KBr Pellet Method): Grind a small amount (1-2 mg) of the solid N-

phenyl-m-phenylenediamine sample with approximately 100-200 mg of dry potassium
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bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is

obtained.[7][8][9][10][11]

Pellet Formation: Transfer the mixture to a pellet die and press it under high pressure

(typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.[7][8][9][10][11]

Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer.

Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of a

blank KBr pellet or empty sample compartment should be recorded and subtracted from the

sample spectrum.

Data Analysis: Identify the characteristic absorption bands and assign them to the

corresponding functional groups and vibrational modes within the molecule.

Mass Spectrometry (MS)
Sample Introduction: For a solid sample like N-phenyl-m-phenylenediamine, direct insertion

probe or gas chromatography (if the compound is sufficiently volatile and thermally stable)

can be used to introduce the sample into the ion source of the mass spectrometer.

Ionization: Electron Ionization (EI) is a common method for this type of molecule. In EI, the

sample is bombarded with a high-energy electron beam (typically 70 eV), causing the

molecule to ionize and fragment.[12][13][14][15][16]

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-

charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

Detection and Data Analysis: The detector records the abundance of each ion at a specific

m/z value. The resulting mass spectrum shows the molecular ion peak (if stable enough to

be observed) and a series of fragment ion peaks. Analysis of the fragmentation pattern can

provide valuable structural information.[17][18][19][20]

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical

compound.
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Caption: General workflow for the spectroscopic characterization of a chemical compound.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b186984?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b186984?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

